1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a benzoyl group, a chlorophenyl group, and a diazaspiro undecene-thione core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spiro core: The spiro core can be synthesized by reacting appropriate ketones with hydrazine derivatives under controlled conditions.
Introduction of the benzoyl group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a suitable catalyst.
Chlorination: The chlorophenyl group can be introduced by reacting the intermediate with chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and temperature control to ensure selective and efficient transformations.
Scientific Research Applications
1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and luminescent materials, due to its unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can be compared with other similar spiro compounds, such as:
1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: This compound features a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
1-Benzoyl-3-(4-nitrophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, influencing its chemical behavior.
1-Benzoyl-3-(4-ethylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: The ethyl group can impact the compound’s steric properties, affecting its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-18-12-10-16(11-13-18)19-21(27)25(20(26)17-8-4-3-5-9-17)22(24-19)14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVEFXZLXDXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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